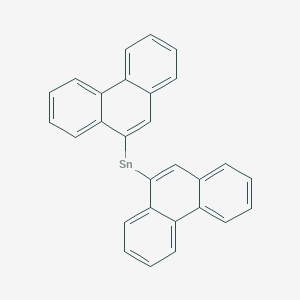
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H10O3. It is also known by its synonym, 2-acetyl-1,8-dihydroxynaphthalene . This compound is characterized by its naphthalene backbone, which is substituted with hydroxyl groups at positions 1 and 8, a methyl group at position 6, and an ethanone group at position 2. It is a derivative of naphthalene and has a molecular weight of 202.206 g/mol .
Méthodes De Préparation
The synthesis of 1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one typically involves the acetylation of 1,8-naphthalenediol. One common method involves the reaction of 1,8-naphthalenediol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve similar acetylation reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,8-naphthoquinone derivatives .
Applications De Recherche Scientifique
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one can be compared with other naphthalene derivatives, such as:
1,8-Naphthalenediol: Lacks the ethanone group and has different reactivity and applications.
2-Acetyl-1-naphthol: Similar structure but lacks the hydroxyl group at position 8, leading to different chemical properties.
1,4-Dihydroxynaphthalene: Different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
| 91902-87-3 | |
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-7-5-9-3-4-10(8(2)14)13(16)12(9)11(15)6-7/h3-6,15-16H,1-2H3 |
Clé InChI |
JTURDGSXQNLYHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





